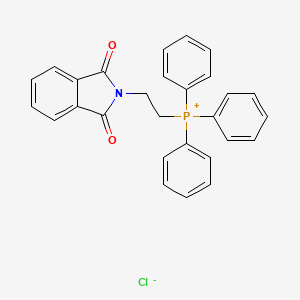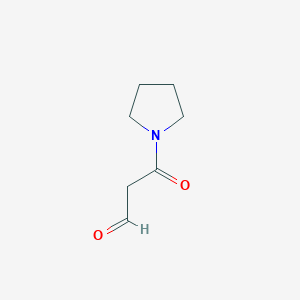
2-(1,3-Dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a triphenylphosphonium group attached to a 2-(1,3-dioxoisoindol-2-yl)ethyl moiety, with a chloride ion as the counterion. The compound’s structure allows it to participate in a variety of chemical reactions and makes it a valuable tool in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride typically involves the reaction of triphenylphosphine with a suitable 2-(1,3-dioxoisoindol-2-yl)ethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions typically result in the formation of new compounds with different functional groups attached to the original structure.
Aplicaciones Científicas De Investigación
2-(1,3-Dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride involves its interaction with specific molecular targets and pathways. The triphenylphosphonium group allows the compound to penetrate cell membranes and accumulate in mitochondria, where it can exert its effects. The compound may interact with mitochondrial enzymes and proteins, leading to changes in cellular metabolism and function. These interactions can result in various biological effects, including apoptosis (programmed cell death) and inhibition of cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(1,3-dioxoisoindol-2-yl)acetate: This compound shares a similar core structure but has an ethyl ester group instead of the triphenylphosphonium group.
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate: Another related compound with a hydroxyl group and a methyl ester group.
Uniqueness
2-(1,3-Dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride is unique due to the presence of the triphenylphosphonium group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to penetrate cell membranes and target mitochondria, making it particularly valuable in biological and medical research.
Propiedades
Número CAS |
65273-60-1 |
|---|---|
Fórmula molecular |
C28H23ClNO2P |
Peso molecular |
471.9 g/mol |
Nombre IUPAC |
2-(1,3-dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C28H23NO2P.ClH/c30-27-25-18-10-11-19-26(25)28(31)29(27)20-21-32(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24;/h1-19H,20-21H2;1H/q+1;/p-1 |
Clave InChI |
ALSSIZNEHVIGCZ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CCN2C(=O)C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)


![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)







![Silane, trimethyl[(phenylethynyl)thio]-](/img/structure/B14495506.png)
